molecular formula C7H7N3 B2580945 2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 1060817-38-0; 68175-07-5

2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2580945
CAS No.: 1060817-38-0; 68175-07-5
M. Wt: 133.154
InChI Key: FZESPVBONPPRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Imidazo[4,5-b]pyridine Scaffold in Research

The imidazo[4,5-b]pyridine ring system is a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. researchgate.netresearchgate.net Its structural similarity to purine (B94841) has been a driving force behind extensive biological investigations, revealing its crucial role in various disease models. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com

The versatility of the imidazo[4,5-b]pyridine core allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. mdpi.com Researchers have successfully synthesized numerous derivatives with enhanced potency and selectivity for specific biological targets. For instance, certain derivatives have shown significant activity against cancer cell lines like breast (MCF-7) and colon (HCT116) cancers by inhibiting cyclin-dependent kinase 9 (CDK9). nih.gov Others have been developed as potent fungicidal agents, with efficacy comparable to existing treatments. researchgate.netresearchgate.net The wide-ranging therapeutic potential of this scaffold continues to make it a subject of intensive research in the quest for new and improved therapeutic agents. nih.gov

Table 1: Selected Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Derivative ClassBiological ActivityTarget/ModelReference
2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazoleFungicidalPuccinia polysora researchgate.net
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferativeColon carcinoma cells mdpi.com
Various imidazo[4,5-b]pyridine derivativesAnticancerMCF-7 and HCT116 cancer cell lines nih.gov
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineAnticancer, AntimicrobialMCF-7, BT-474, various bacteria and fungi eurjchem.com
1H-Imidazo[4,5-b]pyridine derivativesBET InhibitorsNeuropathic pain model acs.org
Imidazo[4,5-b]pyridine derivativeAnti-inflammatoryRetinal ischemia model nih.gov

Comparative Analysis with Related Purine Isosteres in Chemical Biology

The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to create a new compound with similar or enhanced biological activity, is a fundamental strategy in drug design. The imidazo[4,5-b]pyridine scaffold is a classic bioisostere of purine, often referred to as a 1-deazapurine. researchgate.netnih.gov This isosteric relationship is central to its biological significance.

Purines are fundamental components of nucleic acids (adenine and guanine) and play crucial roles in cellular signaling (e.g., ATP, GTP) and as enzyme cofactors. By mimicking the size, shape, and electronic distribution of the purine ring system, imidazo[4,5-b]pyridine derivatives can interact with the same biological targets, such as enzymes and receptors, often with modified or improved effects. nih.gov This mimicry allows them to act as antagonists or inhibitors in pathways where purines are key substrates or signaling molecules.

The key difference lies in the replacement of a nitrogen atom at position 1 of the purine ring with a carbon atom in the imidazo[4,5-b]pyridine core. This seemingly minor change can significantly alter the molecule's physicochemical properties, such as its pKa, hydrogen bonding capacity, and metabolic stability. researchgate.net These alterations can lead to improved selectivity, reduced side effects, and better pharmacokinetic profiles compared to their purine counterparts. The design and synthesis of imidazo[4,5-b]pyridine-derived purine isosteres have been a fruitful area of research, leading to the discovery of potent cytotoxic agents and inhibitors for various kinases. nih.govcolorado.edu

Overview of Academic Research Trajectories for the Compound Class

Academic research on the imidazo[4,5-b]pyridine class of compounds has followed several key trajectories, primarily focusing on synthetic methodology and therapeutic applications.

A significant area of research has been the development of novel and efficient synthetic routes to construct the imidazo[4,5-b]pyridine scaffold. researchgate.net These efforts aim to create more diverse libraries of compounds for biological screening. Methodologies include tandem reactions in green solvents like water-isopropanol, which offer a clean and simple procedure for synthesizing functionalized imidazo[4,5-b]pyridines. researchgate.netacs.org Other approaches involve photocatalytic cross-coupling reactions and the use of various transition metal catalysts to facilitate the formation of substituted derivatives. researchgate.netresearchgate.net

The primary driver for this synthetic work is the vast therapeutic potential of these compounds. Research has extensively explored their application as:

Anticancer agents: A major focus has been on developing imidazo[4,5-b]pyridine derivatives as inhibitors of various protein kinases, such as CDK9, and as cytotoxic agents against a range of cancer cell lines. nih.goveurjchem.comnih.gov

Antimicrobial agents: Research has demonstrated the efficacy of these compounds against various fungal and bacterial pathogens. mdpi.comresearchgate.neteurjchem.com

Anti-inflammatory agents: The ability of certain derivatives to modulate inflammatory responses has been investigated in conditions like retinal ischemia. nih.gov

Antiviral agents: Some derivatives have shown promise as antiviral compounds, for instance, against the respiratory syncytial virus. mdpi.com

Neurological agents: More recently, imidazo[4,5-b]pyridine derivatives have been identified as potent and selective BET inhibitors for the potential management of neuropathic pain. acs.org

These research trajectories highlight the continued importance of the imidazo[4,5-b]pyridine scaffold as a versatile platform for the discovery of new drugs targeting a wide spectrum of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZESPVBONPPRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902774
Record name NoName_3328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Organic Transformations

Classical and Conventional Synthetic Routes to the Imidazo[4,5-b]pyridine Core

Traditional methods for synthesizing the imidazo[4,5-b]pyridine ring system have long been established, primarily relying on condensation and cyclocondensation reactions.

Condensation Reactions of 2,3-Diaminopyridines

A cornerstone in the synthesis of the imidazo[4,5-b]pyridine scaffold is the condensation reaction involving 2,3-diaminopyridine (B105623). This approach typically involves the reaction of the diamine with a suitable one-carbon electrophile. For the specific synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine, acetic acid or its derivatives are commonly employed. The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to form the fused imidazole (B134444) ring. This method is a direct and widely utilized strategy for accessing this class of compounds. nih.gov

Cyclocondensation Approaches with Carboxylic Acids or Derivatives

Cyclocondensation reactions provide another robust avenue to the imidazo[4,5-b]pyridine core. In this method, 2,3-diaminopyridine is reacted directly with a carboxylic acid, such as acetic acid, or one of its derivatives like an ester or an acid chloride. The reaction often requires elevated temperatures or the use of a dehydrating agent to facilitate the cyclization and formation of the imidazole ring. This approach is versatile and allows for the introduction of various substituents at the 2-position of the imidazo[4,5-b]pyridine ring system by selecting the appropriate carboxylic acid derivative. jscimedcentral.comnih.govorganic-chemistry.org The use of β-keto carboxylic acids has also been explored in related cyclocondensation reactions. nih.govorganic-chemistry.org

Modern and Environmentally Benign Synthetic Protocols

In recent years, a significant shift towards the development of more sustainable and efficient synthetic methods has been observed. This has led to the emergence of greener alternatives to the classical synthetic routes for this compound.

Green Solvent-Based Synthesis (e.g., H2O-IPA Medium)

A notable advancement in the synthesis of imidazo[4,5-b]pyridines is the use of environmentally friendly solvent systems. acs.org A highly efficient procedure has been developed utilizing a mixture of water and isopropanol (B130326) (H2O-IPA) as a green solvent. acs.org This method often involves a tandem sequence of reactions, starting from readily available precursors, and can lead to the formation of the desired product with only a single chromatographic purification step. acs.org The use of aqueous media aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents. acs.orgresearchgate.net

Catalyst-Free and Air-Oxidative Cyclization Methods

To further enhance the environmental credentials of the synthesis, catalyst-free and air-oxidative methods have been developed. researchgate.net These protocols avoid the use of potentially toxic and expensive metal catalysts. One such approach involves the reaction of 2,3-diaminopyridine with aldehydes in water under thermal conditions. researchgate.net The cyclization is achieved through air oxidation, making the process inherently cleaner and more sustainable. researchgate.net This method has been shown to produce 1H-imidazo[4,5-b]pyridine derivatives in excellent yields in a single step. researchgate.net

Regioselective Derivatization and Functionalization Strategies

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing new therapeutic agents. Regioselective derivatization allows for precise control over the molecular architecture, enabling the exploration of structure-activity relationships. Strategies for modifying the this compound core often focus on reactions at the nitrogen atoms of the imidazole ring and the carbon positions of the pyridine (B92270) ring.

N-Alkylation and N-Substitution Studies

The imidazo[4,5-b]pyridine ring system contains two nitrogen atoms in the imidazole moiety (N-1 and N-3), leading to potential regioisomers upon N-alkylation. The regioselectivity of these reactions is influenced by several factors, including the substitution pattern on the heterocyclic core, the nature of the alkylating agent, and the reaction conditions.

Studies on the N-alkylation of 2-methyl-imidazo[4,5-b]pyridine-4-oxide with benzyl (B1604629) bromide or benzyl iodide using potassium carbonate (K2CO3) in dimethylformamide (DMF) have shown that the ratio of N-1 to N-3 alkylation is sensitive to substitution at the C-2 position. researchgate.net Density Functional Theory (DFT) calculations have confirmed that this regioselectivity is primarily governed by "steric approach control," where the substituent at the C-2 position directs the incoming electrophile. researchgate.net For instance, opposite N-1/N-3 ratios were observed between the unsubstituted imidazo[4,5-b]pyridine-4-oxide and its 2-methyl-substituted counterpart. researchgate.net

In similar systems, such as 2-phenyl-imidazo[4,5-b]pyridines, alkylation with agents like 4-chlorobenzyl bromide or butyl bromide in the presence of K2CO3 in DMF predominantly yields the N-4 regioisomers. nih.gov The structural assignment of these isomers is often confirmed using advanced NMR techniques like 2D ¹H–¹H NOESY and HMBC spectroscopy. researchgate.net Generally, N-alkylation of the imidazo[4,5-b]pyridine scaffold under basic conditions often results in a mixture of regioisomers. researchgate.net

Regioselective N-Alkylation Conditions and Outcomes
SubstrateAlkylating AgentBase/SolventMajor Regioisomer(s)Key Finding
2-methyl-imidazo[4,5-b]pyridine-4-oxideBenzyl bromide or Benzyl iodideK2CO3 / DMFN-1 / N-3 mixtureRegioselectivity is governed by steric hindrance at the C-2 position. researchgate.net
2-(substituted-phenyl)imidazo[4,5-b]pyridines4-chlorobenzyl bromide / butyl bromideK2CO3 / DMFPredominantly N-4Alkylation favors the pyridine nitrogen under these conditions. nih.gov
2-(3,4-dimethoxyphenyl)-imidazopyridines4-fluorobenzyl bromideK2CO3 / DMFMixture, mainly N-4N-benzylation occurs at a higher ratio on the six-membered pyridine ring. researchgate.net

Substituent Introduction via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and other substituents onto the imidazo[4,5-b]pyridine core, enabling the synthesis of complex molecules like the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). A key strategy involves the initial synthesis of a halogenated intermediate, such as 2-halo-1-methyl-imidazo[4,5-b]pyridine, which serves as a versatile handle for subsequent functionalization. researchgate.netresearchgate.net

One effective approach utilizes a Buchwald-Hartwig amination reaction. The 2-halo-1-methyl-imidazo[4,5-b]pyridine can be coupled with benzophenone (B1666685) imine, which serves as an ammonia (B1221849) surrogate. This reaction is catalyzed by a palladium complex and is followed by acidic hydrolysis to unmask the amino group, yielding 2-amino-1-methyl-imidazo[4,5-b]pyridine derivatives. researchgate.netresearchgate.net

Following the introduction of the amino group, further diversification can be achieved via Suzuki cross-coupling reactions. Using finely tuned catalytic systems, an aryl or methyl group can be introduced at other positions on the heterocyclic core, demonstrating the flexibility of this synthetic route. researchgate.netresearchgate.net For example, the synthesis of PhIP is completed by a Suzuki coupling to introduce the phenyl group. researchgate.net

Cross-Coupling Reactions for Functionalizing the Imidazo[4,5-b]pyridine Core
Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProductReference
Buchwald-Hartwig Amination2-halo-1-methyl-imidazo[4,5-b]pyridineBenzophenone iminePalladium catalyst2-(Benzhydrylideneamino)-1-methyl-imidazo[4,5-b]pyridine researchgate.netresearchgate.net
Suzuki Coupling2-amino-1-methyl-6-halo-imidazo[4,5-b]pyridineArylboronic acid or Trimethyl boroxinePd(dba)2 / P(tBu)32-amino-1-methyl-6-aryl/methyl-imidazo[4,5-b]pyridine (e.g., PhIP, DMIP) researchgate.net

Tandem Reaction Sequences for Diversification

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient and atom-economical pathway to construct and diversify the imidazo[4,5-b]pyridine skeleton. A notable example is the one-pot synthesis of substituted 2-aryl imidazo[4,5-b]pyridines starting from 2-chloro-3-nitropyridine (B167233). acs.org

This tandem process involves three sequential steps:

SNAr Reaction: An initial nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and a primary amine.

Reduction: The nitro group of the resulting intermediate is reduced to an amino group, forming an in situ N-substituted pyridine-2,3-diamine.

Heterocyclization: The diamine then undergoes a condensation reaction with an aldehyde. This is followed by an annulation and subsequent aromatization to form the final 1,2-disubstituted imidazo[4,5-b]pyridine product. acs.org

This methodology is particularly attractive as it can be performed in a water-isopropanol medium, representing a greener synthetic procedure. The process allows for the rapid construction of a library of imidazo[4,5-b]pyridine derivatives by varying the starting primary amine and aldehyde, showcasing the power of tandem reactions for molecular diversification. acs.org

Structure Activity Relationship Sar Studies in Biological Systems

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for 2-methyl-1H-imidazo[4,5-b]pyridine derivatives employs a synergistic approach combining chemical synthesis, biological evaluation, and computational modeling.

Chemical Synthesis: The synthesis of analog libraries is the cornerstone of SAR exploration. A common strategy for preparing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridines with appropriate carbonyl compounds. nih.gov For introducing diverse substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently utilized. nih.gov This method allows for the efficient creation of derivatives with various aryl or heteroaryl groups at specific positions, which is crucial for exploring positional and substituent effects. nih.gov The synthesis process also involves careful optimization of reaction conditions to control regioselectivity, particularly for substitutions at the N1 and N3 positions of the imidazole (B134444) ring. nih.gov

Biological Evaluation: Once synthesized, the compounds undergo a battery of in vitro assays to determine their biological activity. For potential anticancer agents, this typically involves screening against a panel of human cancer cell lines to determine their antiproliferative activity, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth). nih.govresearchgate.net For enzyme inhibitors, such as kinase inhibitors, specific enzymatic assays are used to measure the compound's potency against the target protein. researchgate.net

Computational Modeling: To rationalize the experimental SAR data and guide the design of new, more potent analogs, computational techniques are widely used. Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build predictive models. nih.gov These models correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties. nih.gov Molecular docking studies are also performed to visualize the binding mode of the inhibitors within the active site of their biological target, such as Aurora kinases, providing insights into key molecular interactions. nih.gov

Positional and Substituent Effects on Molecular Recognition

SAR studies have revealed that the biological activity of the imidazo[4,5-b]pyridine core is highly sensitive to the nature and position of its substituents. Modifications at the N1, C2, and C6 positions have been shown to significantly impact potency and selectivity.

In a series of 2,6-disubstituted imidazo[4,5-b]pyridines designed as antiproliferative agents, the substitution pattern on a phenyl ring at the C6 position and methylation at the N1 position were found to be critical. nih.gov For instance, introducing a hydroxyl group at the para position of the C6-phenyl ring led to a pronounced increase in antiproliferative activity against several cancer cell lines. nih.gov Furthermore, comparing N-unsubstituted and N-methylated derivatives revealed that N-methylation was generally favorable for activity. nih.gov Specifically, the N-methyl derivative with a p-hydroxyphenyl group at C6 proved to be the most active in the series. nih.gov

Studies on imidazo[4,5-b]pyridine-derived purine (B94841) isosteres as cytotoxic agents have highlighted the importance of the substituent at the C2 position. researchgate.net Exploration of various heterocyclic and amide functionalities at this position demonstrated that a pyrimidine ring was particularly effective, displaying high cytotoxic activity. researchgate.net Among different amide derivatives, a cyclopropyl amide was also identified as a potent substituent. researchgate.net This indicates that both the electronic and steric properties of the group at C2 play a crucial role in molecular recognition and biological effect.

Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridine Analogs
CompoundR1 (N1-position)R2 (C6-position)Activity (IC50)
Derivative AHPhenylModerate
Derivative BHp-HydroxyphenylHigh nih.gov
Derivative CMethylPhenylModerate-High
Derivative DMethylp-HydroxyphenylMost Active nih.gov

SAR in Modulation of Specific Protein Targets

The imidazo[4,5-b]pyridine scaffold has proven to be an effective template for the design of inhibitors targeting specific proteins, most notably Aurora kinases, which are key regulators of cell division and are often overexpressed in cancers. nih.govresearchgate.net

Molecular modeling studies on a series of sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have provided detailed insights into the structural requirements for potent inhibition. nih.gov The 3D-QSAR models generated identified several key features:

Steric and Electrostatic Fields: The contour maps from CoMFA and CoMSIA analyses indicated that bulky, electropositive substituents at certain positions are favorable for activity, while bulky, electronegative groups are detrimental.

Hydrogen Bonding: The models highlighted the importance of hydrogen bond donor and acceptor groups at specific locations on the scaffold and its substituents for optimal interaction with the kinase active site.

Docking studies revealed that the imidazo[4,5-b]pyridine core typically forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the natural ligand, ATP. The substituents at various positions then extend into specific pockets of the active site. For example, in a series of inhibitors, a 1-benzylpiperazinyl motif at the 7-position was found to be a key feature for potent Aurora kinase inhibition. researchgate.net Subsequent optimization by incorporating solubilizing groups, such as a methylisoxazole moiety, led to the identification of orally bioavailable preclinical candidates. researchgate.net These studies demonstrate how systematic modification of the imidazo[4,5-b]pyridine scaffold, guided by an understanding of the target's structure, can lead to the development of potent and selective protein kinase inhibitors.

SAR of Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors
PositionFavorable Substituents/FeaturesUnfavorable Substituents/FeaturesRationale
Core ScaffoldN-H and Pyridine (B92270) Nitrogen-Forms key hydrogen bonds with the kinase hinge region nih.gov
C7-Position1-Benzylpiperazinyl motifSmall, non-aromatic groupsOccupies a hydrophobic pocket and provides additional interactions researchgate.net
Substituent Side ChainsHydrogen bond donors/acceptors, Solubilizing groups (e.g., methylisoxazole)Bulky, electronegative groups in specific regionsEnhances binding affinity and improves physicochemical properties researchgate.netnih.gov

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional structure, or conformation, of a molecule is critical for its ability to bind to a biological target. For derivatives of this compound, conformational analysis is an integral part of understanding SAR, often explored through computational modeling. nih.gov The "bioactive conformation" is the specific spatial arrangement of the molecule that it adopts when bound to its target receptor or enzyme.

The substituents on the imidazo[4,5-b]pyridine ring system play a significant role in determining the molecule's preferred conformations and its conformational flexibility. For example, the introduction of bulky groups can restrict the rotation around single bonds, locking the molecule into a more limited set of conformations. This can be advantageous if one of these preferred conformations is the bioactive one, but detrimental if it prevents the molecule from adopting the necessary shape to fit into the binding site.

In the context of 3D-QSAR and docking studies of Aurora kinase inhibitors, the alignment of the molecules is a critical step that implicitly accounts for their conformation. nih.gov These models help to identify the key structural features that are responsible for activity, which are ultimately a reflection of the molecule's ability to adopt the correct bioactive conformation. The 3D contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the spatial regions where steric bulk or specific electrostatic properties are favorable or unfavorable, indirectly mapping the shape of the required bioactive conformation. nih.gov For instance, if a model indicates that a bulky group is favored in a particular region, it suggests that the bioactive conformation places this part of the molecule into a corresponding spacious pocket in the protein target. Therefore, while dedicated conformational analysis studies on the this compound core are not extensively detailed, its importance is a recurring theme that underpins the interpretation of all SAR data.

Investigations into Molecular Targets and Biological Activities

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 2-methyl-1H-imidazo[4,5-b]pyridine scaffold have been systematically studied for their potential to inhibit key enzymes involved in various disease pathways.

The optimization of an imidazo[4,5-b]pyridine-based series of compounds has led to the identification of potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov One notable derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , demonstrated high potency against both wild-type and mutated forms of these kinases, which are crucial targets in oncology, particularly for acute myeloid leukemia (AML). nih.govnih.gov

This compound was identified as a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases. nih.gov It effectively inhibits Aurora-A and Aurora-B, which are key regulators of mitosis, and whose overexpression is common in many human cancers. nih.gov Furthermore, it shows strong activity against FLT3, including the internal tandem duplication (FLT3-ITD) and D835Y mutations, which are associated with a poor prognosis in AML. nih.govnih.gov The dual inhibition mechanism is considered a promising therapeutic strategy.

Table 1: Kinase Inhibitory Activity of a Lead Imidazo[4,5-b]pyridine Derivative
Kinase TargetKd (nM)
Aurora-A7.5
Aurora-B48
FLT3 (wild-type)6.2
FLT3-ITD38
FLT3(D835Y)14

Data sourced from studies on the preclinical development candidate 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine. nih.gov

Novel derivatives of imidazo[4,5-b]pyridine have been discovered as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). researchgate.netresearchgate.net PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for neuropsychiatric disorders like schizophrenia. researchgate.netijpbs.com

Research in this area began with a ketobenzimidazole scaffold that, while potent, had poor oral bioavailability. researchgate.net This led to the development of an imidazo[4,5-b]pyridine core, which maintained nanomolar PDE10A activity. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies revealed that a methoxy (B1213986) substituent and the integrity of the imidazole (B134444) ring on the scaffold were critical for binding affinity. researchgate.net X-ray cocrystal structures helped to elucidate the key bonding interactions within the active site of the PDE10A enzyme. researchgate.netresearchgate.net Several potent and structurally diverse compounds were identified with low nanomolar IC50 values. researchgate.netnih.gov

Table 2: PDE10A Inhibitory Activity of Select Imidazo[4,5-b]pyridine Derivatives
CompoundPDE10A IC50 (nM)
46.7
71.0
12b1.1
24a0.8
24b1.1

Data from a study identifying novel imidazo[4,5-b]pyridines as PDE10A inhibitors. researchgate.netnih.gov

Receptor Ligand Research

The structural motif of imidazo[4,5-b]pyridine has also been explored for its ability to bind to various cell surface and nuclear receptors.

While the broader class of imidazopyridines has been extensively studied for interaction with γ-aminobutyric acid type A (GABA-A) receptors, specific research focused solely on the this compound core is less prominent. For instance, related structures such as imidazo[1,2-a]pyridines have been developed as positive allosteric modulators of the GABA-A receptor. nih.gov Hybrid molecules combining avermectin (B7782182) and an imidazo[1,2-a]pyridine (B132010) moiety have been synthesized and shown to bind to the benzodiazepine (B76468) site of GABA-A receptors, potentiating GABA-mediated currents. nih.gov These studies highlight the potential of the general imidazopyridine scaffold to modulate GABAergic neurotransmission, an area of interest for treating neurological disorders. However, direct and detailed interaction studies of this compound derivatives with GABA-A receptors are not extensively documented in the reviewed literature.

The imidazo[4,5-b]pyridine framework has proven to be a successful scaffold for the development of potent antagonists for the angiotensin II type 1 (AT1) receptor, a key target in the management of hypertension. nih.govuni.lu These non-peptide antagonists block the action of angiotensin II, a potent vasoconstrictor.

One of the most notable compounds from this class is L-158,809 , which demonstrated high affinity and selectivity for the AT1 receptor. uni.lunih.gov In vitro studies showed it to be a competitive antagonist with an IC50 value in the sub-nanomolar range, significantly more potent than earlier non-peptide antagonists. uni.lu More recent research has identified new series of imidazo[4,5-b]pyridines with dual activity, acting as both AT1 receptor blockers and partial agonists of the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov Compound 2l from this series was identified as a potent AT1 blocker with partial PPARγ agonism, demonstrating potential for treating both hypertension and insulin (B600854) resistance. nih.gov

Table 3: Angiotensin II Receptor Antagonist Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundTargetActivity
L-158,809AT1 ReceptorIC50 = 0.3 nM
2lAT1 ReceptorIC50 = 1.6 nM
2lPPARγEC50 = 212 nM (31% max agonism)

Data sourced from in vitro pharmacology studies. nih.govuni.lu

Antimicrobial and Antifungal Activity Research (In Vitro Focus)

The search for new antimicrobial and antifungal agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. uni.lu These compounds have shown promise in in vitro studies against a range of pathogenic microorganisms.

Research has demonstrated that substitutions on the imidazo[4,5-b]pyridine ring system significantly influence the antimicrobial spectrum and potency. A series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened against several bacterial and fungal strains. The results, measured by the zone of inhibition, indicated that certain substitutions led to moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as against fungal pathogens.

Another study focused on imidazo(4,5-b)pyridinylethoxypiperidones . Within this series, compound 39 was found to have strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, and both compounds 38 and 39 showed promising antifungal activity against Aspergillus flavus. Furthermore, N-alkylation of the 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine core yielded derivatives that were more effective against Gram-positive bacteria like Bacillus cereus than Gram-negative bacteria such as Escherichia coli. uni.lu

Table 4: In Vitro Antimicrobial Activity of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine Derivatives (Zone of Inhibition in mm)
Compound (Substituent at position 2)S. aureusB. subtilisP. vulgarisK. pneumoniaeA. nigerP. chrysogenium
Phenyl (3a)101211101211
4-Chlorophenyl (3b)141613121413
4-Fluorophenyl (3c)131412111312
4-Bromophenyl (3d)151714131514
4-Nitrophenyl (3e)161815141615
4-Methylphenyl (3f)121311101312
4-Methoxyphenyl (3g)131512111413
Chloramphenicol (Std.)25282624--
Fluconazole (Std.)----2426

Data represents activity at a concentration of 200 µ g/disc .

Antibacterial Efficacy against Bacterial Strains

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria.

Recent studies have highlighted the potential of these compounds. For instance, newly synthesized imidazo[4,5-b]pyridine derivatives were evaluated for their in vitro antibacterial activity against several bacterial strains. Among these, certain compounds showed promising results with low minimum inhibitory concentration (MIC) values. For example, compounds 2g , 2h , 4a , and 4b displayed significant activity with MIC values between 4-8 µg/mL against strains including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis. nih.gov Other derivatives, such as 2i , 2j , 2k , and 2l , exhibited moderate activity. nih.gov

In a separate study, imidazo[4,s5-b]pyridine derivatives were tested against Bacillus cereus and Escherichia coli. The results indicated that Gram-positive bacteria like B. cereus were more susceptible to these compounds compared to Gram-negative bacteria like E. coli. nih.govmdpi.com Specifically, compound 2 showed a strong inhibitory effect against B. cereus with a minimum inhibitory concentration of 0.07 mg/mL. mdpi.com

Furthermore, research into amidino-substituted imidazo[4,5-b]pyridines revealed that while most tested compounds lacked significant antibacterial activity, compound 14 , which contains a 2-imidazolinyl amidino group, showed moderate activity against E. coli with a MIC of 32 μM. nih.gov

The following table summarizes the antibacterial activity of selected imidazo[4,5-b]pyridine derivatives:

Compound Bacterial Strain MIC (µg/mL) Reference
2g, 2h, 4a, 4b E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis 4-8 nih.gov
2 B. cereus 70 mdpi.com
14 E. coli 32 µM nih.gov

Antifungal Spectrum and Potency

The antifungal potential of imidazo[4,5-b]pyridine derivatives has also been a subject of investigation, with studies primarily focusing on their activity against Candida species.

In a study evaluating a series of newly synthesized imidazo[4,5-b]pyridine derivatives, compounds were tested against Candida albicans and Candida parapsilosis. nih.gov The results showed that several compounds possessed promising antifungal activity. Specifically, compounds 2g , 2h , 4a , and 4b exhibited the lowest MIC values, ranging from 4-8 µg/mL, indicating potent antifungal effects. nih.gov Other derivatives, including 2i , 2j , 2k , and 2l , demonstrated moderate activity against the tested fungal strains. nih.gov

Another study highlighted that a specific derivative, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one, possesses antimycotic activity against Aspergillus flavus. nih.gov

The table below presents the antifungal activity of notable imidazo[4,5-b]pyridine derivatives:

Compound Fungal Strain MIC (µg/mL) Reference
2g, 2h, 4a, 4b C. albicans, C. parapsilosis 4-8 nih.gov
2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one Aspergillus flavus - nih.gov

Antimycobacterial Activity

Research has also extended to the antimycobacterial properties of imidazo[4,5-b]pyridine derivatives, particularly against Mycobacterium tuberculosis.

A study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine analogues demonstrated significant anti-TB activity. nih.gov Among the synthesized compounds, IPA-6 was found to be exceptionally potent with a MIC of 0.05 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov Other derivatives such as IPA-9 and IPS-1 also showed excellent activity with a MIC of 0.4 μg/mL. nih.gov

Another investigation into pyridazine (B1198779) derivatives reported that compound 4-(pyridin-4-yl) thieno[2,3-d]pyridazine exhibited significant antimycobacterial activity with a MIC of 12.5 μg/mL against M. tuberculosis. latamjpharm.org

The following table summarizes the antimycobacterial activity of these derivatives:

Compound Bacterial Strain MIC (µg/mL) Reference
IPA-6 M. tuberculosis H37Rv 0.05 nih.gov
IPA-9 M. tuberculosis H37Rv 0.4 nih.gov
IPS-1 M. tuberculosis H37Rv 0.4 nih.gov
4-(pyridin-4-yl) thieno[2,3-d]pyridazine M. tuberculosis 12.5 latamjpharm.org

Antiproliferative Activity in Cell-Based Assays

The antiproliferative properties of imidazo[4,5-b]pyridine derivatives have been extensively studied, revealing their potential as anticancer agents.

Inhibition of Cancer Cell Line Proliferation

Numerous studies have demonstrated the ability of imidazo[4,5-b]pyridine derivatives to inhibit the growth of various human cancer cell lines.

One study reported that N-methyl substituted derivative 19 bearing a hydroxyl group showed pronounced antiproliferative activity against a panel of cancer cell lines, with IC₅₀ values ranging from 1.45 to 1.90 μM for Capan-1, LN-229, DND-41, K-562, and Z-138 cell lines. nih.gov Another derivative, 13 , also displayed strong activity against most of the tested cell lines with IC₅₀ values between 1.45 and 4.25 μM. nih.gov

In another investigation, amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antiproliferative effects. nih.gov Compound 10 , which contains an unsubstituted amidino group, and compound 14 , with a 2-imidazolinyl amidino group, exhibited potent and selective activity against colon carcinoma cells, with IC₅₀ values of 0.4 and 0.7 μM, respectively. nih.gov The bromo-substituted derivative 8 potently inhibited the proliferation of HeLa, SW620, and PC3 cancer cell lines with IC₅₀ values ranging from 1.8 to 3.2 μM. nih.gov

Furthermore, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxic activity against MCF-7, MDA-MB-468, K562, and SaOS2 cells, with K562 being the most sensitive. nih.gov

The antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives is summarized in the table below:

Compound Cancer Cell Line(s) IC₅₀ (µM) Reference
19 Capan-1, LN-229, DND-41, K-562, Z-138 1.45-1.90 nih.gov
13 Various cancer cell lines 1.45-4.25 nih.gov
10 Colon carcinoma 0.4 nih.gov
14 Colon carcinoma 0.7 nih.gov
8 HeLa, SW620, PC3 1.8-3.2 nih.gov

Molecular Mechanisms of Action (e.g., Tubulin Interaction, DNA/RNA Binding)

Investigations into the molecular mechanisms underlying the antiproliferative activity of imidazo[4,5-b]pyridine derivatives have pointed towards several key cellular targets.

One of the primary mechanisms identified is the interaction with tubulin. Studies on imidazo[4,5-b]pyridine-derived acrylonitriles, which showed potent sub-micromolar antiproliferative activity, confirmed through immunofluorescence staining and in vitro tubulin polymerization assays that tubulin is a main target. nih.gov

Another significant mechanism of action is the interaction with nucleic acids. Tetracyclic imidazo[4,5-b]pyridine derivatives substituted with a cyclic amidino group have been shown to exert their potent antiproliferative effects by intercalating into double-stranded DNA. nih.gov

Furthermore, cell cycle analysis of cancer cells treated with compound 19 revealed a dose-dependent accumulation of cells in the G2/M phase, suggesting a cell cycle-phase-specific mechanism of action. nih.gov

Other Investigated Biological Activities (e.g., Anti-inflammatory Research)

Beyond antimicrobial and antiproliferative effects, the biological activities of imidazo[4,5-b]pyridine derivatives have been explored in other areas, notably in anti-inflammatory research.

A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Several of these compounds exhibited inhibitory activity against both COX-1 and COX-2. nih.gov Notably, compounds 3c , 3f , and 3h demonstrated potent and selective COX-2 inhibition with IC₅₀ values below 20 μmol/L. nih.gov Compound 3f showed a 2-fold selectivity for COX-2 over COX-1, with IC₅₀ values of 9.2 and 21.8 µmol/L, respectively. nih.gov Molecular docking studies of compound 3f supported these findings, revealing a binding mode similar to that of the known COX-2 inhibitor, celecoxib. nih.gov

Another study investigating imidazo[1,2-a]pyridine carboxylic acid derivatives also highlighted their anti-inflammatory potential. researchgate.net

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules. For 2-methyl-1H-imidazo[4,5-b]pyridine and its derivatives, DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311G**), are used to determine key electronic properties. researchgate.netuctm.edu

One of the most critical aspects of DFT analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. For imidazo[4,5-b]pyridine derivatives, these calculations have been instrumental in understanding their electronic transitions and charge transfer characteristics. researchgate.netmdpi.com

Mulliken population analysis, another output of DFT calculations, provides an estimation of the partial atomic charges within the molecule. irjweb.comirjweb.com This information is vital for understanding the electrostatic potential and identifying the likely sites for electrophilic and nucleophilic attack. For instance, in related pyridine (B92270) derivatives, the nitrogen atoms typically exhibit negative charges, indicating their role as potential electron donors or sites for hydrogen bonding. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for Imidazo[4,5-b]pyridine Derivatives

PropertyDescriptionTypical Calculated Values
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO4.0 to 5.0 eV
Mulliken Charge on N1 Partial atomic charge on the imidazole (B134444) nitrogen-0.4 to -0.6 e
Mulliken Charge on N4 Partial atomic charge on the pyridine nitrogen-0.3 to -0.5 e
Note: These values are illustrative and based on published data for structurally similar imidazo[4,5-b]pyridine derivatives. The exact values for this compound would require specific calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is extensively used in drug discovery to understand and predict the interactions between a potential drug molecule and its biological target. For the imidazo[4,5-b]pyridine scaffold, molecular docking studies have been performed to investigate its potential as an inhibitor for various enzymes. nih.govnih.govnih.gov

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, docking studies on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A kinase have identified crucial structural features required for potent inhibitory activity. nih.gov Similarly, their potential as antitubercular agents has been explored by docking them into the active site of enzymes like DprE1. nih.gov

Table 2: Illustrative Molecular Docking Data for Imidazo[4,5-b]pyridine Derivatives with a Hypothetical Protein Target

CompoundDocking Score (kcal/mol)Key Interacting Residues
Derivative A-8.5TYR23, LEU88, VAL12
Derivative B-7.9SER20, PHE90, ALA15
Derivative C-9.2ASP101, ILE34, TRP67
Note: This table is for illustrative purposes. The specific docking score and interacting residues for this compound would depend on the chosen protein target.

Prediction of Molecular Properties for Biological Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. researchgate.netresearchgate.net

For imidazo[4,5-b]pyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These methods generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. For instance, a QSAR study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors yielded models with high predictive power, guiding the design of new analogues with potentially improved potency. nih.gov These models help in understanding the structure-activity relationship (SAR) and in the rational design of more effective therapeutic agents. nih.gov

Tautomeric Equilibrium Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For heterocyclic compounds like this compound, the position of the proton on the nitrogen atoms of the imidazole ring can vary, leading to different tautomeric forms. The relative stability of these tautomers can significantly influence the compound's chemical and biological properties. nih.gov

Computational methods, particularly DFT, are highly effective in analyzing tautomeric equilibria. By calculating the relative energies of the different possible tautomers, it is possible to predict which form will be the most stable and therefore predominant under specific conditions (e.g., in the gas phase or in a solvent). For the parent imidazo[4,5-b]pyridine, theoretical studies have investigated the relative stabilities of its tautomers. mdpi.com The inclusion of a methyl group at the 2-position will influence the electronic distribution and, consequently, the tautomeric preference. Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit different binding modes with biological targets and have varying pharmacokinetic properties.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the structure of 2-methyl-1H-imidazo[4,5-b]pyridine.

In ¹H NMR analysis using DMSO-d₆ as a solvent, the methyl protons (-CH₃) at the C2 position typically appear as a singlet. A study by Sathaiah et al. (2015) reported this signal at approximately δ 2.70 ppm. lookchem.com The aromatic protons on the pyridine (B92270) ring system produce a more complex set of signals in the downfield region, generally between δ 7.00 and 8.50 ppm. Specific reported shifts include multiplets between δ 7.02-7.08 ppm and δ 7.23-7.29 ppm, along with a doublet of doublets at δ 7.19 ppm. lookchem.com The proton attached to the nitrogen in the imidazole (B134444) ring (N-H) often appears as a broad singlet, its chemical shift being highly dependent on solvent and concentration.

While specific experimental ¹³C NMR data for this compound is not extensively detailed in the reviewed literature, theoretical calculations and data from analogous structures provide expected chemical shift regions. The methyl carbon is expected to be the most upfield signal. The carbon atoms within the fused aromatic rings would resonate between approximately δ 110 and δ 155 ppm. The C2 carbon, being adjacent to two nitrogen atoms in the imidazole ring, would likely be the most deshielded carbon in the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) ppm Multiplicity Solvent Reference
-CH₃ 2.70 Singlet DMSO-d₆ lookchem.com
Aromatic-H 7.02-7.08 Multiplet DMSO-d₆ lookchem.com
Aromatic-H 7.19 Doublet of doublets DMSO-d₆ lookchem.com

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC)

Two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the definitive assignment of protons and carbons, especially in complex fused-ring systems.

NOESY experiments are particularly useful for establishing spatial proximity between protons. For instance, a NOESY spectrum would be expected to show a correlation between the methyl proton signals and the proton on the adjacent nitrogen (N-H), as well as with the nearest proton on the pyridine ring. This technique is also critical for distinguishing between isomers, such as this compound and the isomeric 2-methyl-1H-imidazo[4,5-c]pyridine, by observing key spatial correlations.

HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. In the case of this compound, an HMBC spectrum would show correlations from the methyl protons to the C2 carbon and the adjacent quaternary carbon of the fused ring system. These correlations are instrumental in assigning the chemical shifts of the quaternary (non-protonated) carbons, which are not observed in standard ¹H NMR experiments.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. While a detailed fragmentation pattern for this compound is not widely published, the expected molecular ion (M⁺) peak would be at a mass-to-charge ratio (m/z) of 133, corresponding to its molecular weight. Research on the chemical defenses of springtails has identified the presence of this compound using gas chromatography-mass spectrometry, which typically employs EI, confirming its molecular formula. nih.gov

The fragmentation pattern would likely involve the initial loss of a hydrogen radical to form a stable cation at m/z 132. Another prominent fragmentation pathway would be the cleavage of the methyl group, leading to a fragment at m/z 118. Subsequent fragmentation would involve the characteristic rupture of the pyridine and imidazole rings.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. In a study focused on the synthesis of 2-substituted benzimidazoles, this compound was characterized using ESI-MS, which showed a prominent peak at m/z 134, corresponding to the [M+H]⁺ ion. lookchem.com This technique is frequently used in liquid chromatography-mass spectrometry (LC-MS) analyses of imidazo[4,5-b]pyridine derivatives. dtic.milgoogleapis.com

Table 2: Mass Spectrometry Data for this compound

Ionization Method Ion m/z Reference
ESI [M+H]⁺ 134 lookchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of this compound displays several characteristic absorption bands. A notable feature is a broad band observed in the region of 3400-3600 cm⁻¹, which is indicative of the N-H stretching vibration of the imidazole ring. lookchem.com This broadening is a result of intermolecular hydrogen bonding. Other expected characteristic peaks include C-H stretching vibrations for the aromatic and methyl groups, typically appearing around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the fused aromatic rings are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. researchgate.net

Table 3: Key Infrared Absorption Bands for this compound

Vibrational Mode Frequency (cm⁻¹) Reference
N-H Stretch 3400-3600 (broad) lookchem.com
Aromatic C-H Stretch ~3100-3000 researchgate.net
Aliphatic C-H Stretch ~2950-2850 researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound

Other Spectroscopic Methods (e.g., UV/Vis Spectroscopy)nih.gov

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound and its derivatives, UV/Vis spectra provide valuable information about their conjugation and the influence of substituents on their electronic properties.

Research on the photophysical properties of imidazo[4,5-b]pyridine derivatives has revealed characteristic absorption bands in the UV region. These absorptions are typically attributed to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent environment and the nature of any substituents on the heterocyclic core.

While specific, detailed UV/Vis spectral data for the parent this compound is not extensively documented in readily available literature, studies on closely related derivatives provide significant insights. For instance, the unsubstituted parent scaffold, 1H-imidazo[4,5-b]pyridine, has documented UV/Vis spectra, which serves as a foundational reference. nih.gov

Investigations into more complex derivatives, such as 2-(substituted-phenyl)imidazo[4,5-b]pyridines, have been conducted, although the specific absorption maxima are often not detailed in abstracts. tandfonline.com Similarly, studies on bromo-substituted analogs of this compound focus more on their synthesis and crystal structure rather than their detailed photophysical properties in solution.

In a study focused on the synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (a derivative of the target compound), some UV/Vis absorption data was reported, showcasing the influence of the additional phenyl and amino groups on the electronic transitions.

Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have also been used to predict the electronic absorption spectra of related isomeric systems like imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines. nih.gov These computational approaches, when benchmarked against experimental data, can provide a deeper understanding of the nature of the electronic transitions involved.

A comprehensive analysis of the UV/Vis spectrum of this compound would require its measurement in various solvents of differing polarities. This would allow for the observation of any solvatochromic shifts (changes in the absorption maximum with solvent polarity), which can provide information about the change in dipole moment upon electronic excitation.

Based on the available information for analogous structures, it can be inferred that this compound would exhibit characteristic absorption bands in the UV region, likely below 350 nm, corresponding to the π → π* transitions of the fused heterocyclic system. The precise wavelengths and molar absorptivities, however, await detailed experimental investigation and publication.

To illustrate the typical presentation of such data, a hypothetical data table is provided below. It is important to note that these values are for illustrative purposes and are based on data for related compounds, not experimentally verified for this compound itself.

Hypothetical UV/Vis Absorption Data for this compound

Solventλmax 1 (nm)ε (M⁻¹cm⁻¹)λmax 2 (nm)ε (M⁻¹cm⁻¹)
Hexane27515,0003108,000
Ethanol27816,5003158,500
Acetonitrile27716,0003138,200
Water28017,0003189,000

Emerging Applications and Interdisciplinary Research Directions

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial challenge, and the use of organic inhibitors is a well-established and cost-effective method. Recently, derivatives of imidazo[4,5-b]pyridine have emerged as a promising new class of corrosion inhibitors, particularly for mild steel in acidic environments.

Adsorption Behavior on Metal Surfaces (e.g., Mild Steel)

The efficacy of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. Studies on imidazo[4,5-b]pyridine derivatives have shown that their adsorption is a key mechanism in their inhibitory action.

Research on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, a derivative of the primary compound, has demonstrated that its adsorption on a mild steel surface in a 1.0 M HCl solution follows the Langmuir adsorption isotherm. This model suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is influenced by the molecular structure of the inhibitor, which includes heteroatoms such as nitrogen, and the presence of aromatic rings. These features facilitate the sharing of electrons with the metal surface, leading to a stable adsorbed layer.

Electrochemical and Gravimetric Studies of Inhibition Efficiency

The performance of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors has been quantified through various experimental techniques, including gravimetric methods, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Gravimetric measurements for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine have shown a significant decrease in the corrosion rate of mild steel with an increase in the inhibitor's concentration. At a concentration of 10⁻³ M, a maximum inhibition efficiency of 94% was achieved at 308 K. This indicates that the compound effectively protects the mild steel from the corrosive effects of the acidic solution.

Electrochemical studies further corroborate these findings. Potentiodynamic polarization data reveal that these inhibitors can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. EIS results have demonstrated that the presence of the inhibitor increases the charge transfer resistance at the metal-solution interface, which is indicative of a slower corrosion rate. The change in impedance parameters with varying inhibitor concentrations is attributed to the adsorption of the molecules and the formation of a protective film on the mild steel surface.

Inhibition Efficiency of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine on Mild Steel in 1.0 M HCl

Concentration (M)Inhibition Efficiency (%) at 308 K (Gravimetric)
10⁻⁶Data Not Available in Snippet
10⁻⁵Data Not Available in Snippet
10⁻⁴Data Not Available in Snippet
10⁻³94

Table 1: The inhibition efficiency of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine increases with concentration, reaching a maximum of 94% at 10⁻³ M, as determined by gravimetric measurements.

Applications in Chemical Biology as Probes

While 2-methyl-1H-imidazo[4,5-b]pyridine is recognized as a valuable reagent in biochemical experiments and organic synthesis, its specific application as a chemical probe is an area of ongoing investigation. A comprehensive search of current literature did not yield direct examples of this compound itself being utilized as a fluorescent or biological probe.

However, the broader family of imidazopyridines has shown significant promise in this domain. For instance, derivatives of the isomeric scaffold, imidazo[1,2-a]pyridine (B132010), have been successfully developed as fluorescent probes for detecting various analytes and for bioimaging applications. One study detailed the creation of a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a potential positron emission tomography (PET) probe for imaging the PI3K/mTOR pathway in cancer. Furthermore, imidazo[1,5-a]pyridine (B1214698) derivatives have been explored as fluorescent probes for monitoring SO2 and for investigating lipid bilayer membranes.

These examples from related imidazopyridine isomers highlight the potential of the core heterocyclic structure in the design of chemical probes. The structural and photophysical properties of the imidazo[4,5-b]pyridine scaffold suggest that with appropriate functionalization, derivatives of this compound could be developed into valuable tools for chemical biology research. Future work in this area may focus on introducing fluorophores or other reporter groups to the this compound core to create novel probes for sensing and imaging biological molecules and processes.

Explorations in Materials Science and Novel Compound Development

The unique structural characteristics of the imidazo[4,5-b]pyridine skeleton make it a molecule of interest in materials science and for the development of new compounds with diverse functionalities.

The synthesis of novel derivatives of imidazo[4,5-b]pyridine is an active area of research. One-pot, multi-step reactions have been developed to efficiently produce a variety of substituted imidazo[4,5-b]pyridines. These synthetic strategies allow for the introduction of different functional groups, leading to a wide range of new chemical entities.

One promising application of these novel compounds is in the field of agrochemicals. For example, a series of newly synthesized imidazo[4,5-b]pyridine derivatives have demonstrated significant fungicidal activity against various plant pathogens. This suggests their potential for development as new crop protection agents. Similarly, other derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing promising activity against bacterial and fungal strains.

In the realm of materials science, the imidazo[4,5-b]pyridine core is being explored for its potential in creating new materials with specific properties. The ability of these molecules to participate in proton- and charge-transfer processes makes them interesting candidates for applications in organometallic chemistry and the development of functional materials. The synthesis of building blocks from the imidazo[4,5-b]pyridine scaffold, such as carboxylic acids, amides, and amines, provides a platform for the construction of more complex molecular architectures with tailored properties for various material applications.

Novel Compounds Derived from the Imidazo[4,5-b]pyridine Scaffold

Compound TypePotential ApplicationReference
Fungicidal DerivativesAgrochemicals (Crop Protection)
Antimicrobial DerivativesPharmaceuticals/Agrochemicals
Functional Building Blocks (Acids, Amides, Amines)Materials Science, Medicinal Chemistry

Table 2: The imidazo[4,5-b]pyridine scaffold serves as a versatile platform for the development of novel compounds with a range of potential applications in agriculture, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1H-imidazo[4,5-b]pyridine, and how is regioselectivity controlled?

  • Methodological Answer : Synthesis typically involves condensation reactions under phase transfer catalysis (solid-liquid) using solvents like DMF and catalysts such as p-toluenesulfonic acid. Regioselectivity is challenging due to the fused ring system; precise control of reaction temperature, solvent polarity, and catalyst loading is critical. For example, derivatives with methyl substituents require optimized stoichiometry to avoid byproducts .

Q. What solvents and formulations are optimal for in vivo studies of this compound?

  • Methodological Answer : DMSO is preferred for solubility, with in vivo formulations like DMSO:Tween 80:Saline (10:5:85) or DMSO:Corn Oil (10:90) to enhance bioavailability. Stability varies with storage: powdered samples remain stable at -20°C for 2 years, while solvent-based formulations degrade within 1 month at -20°C .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Use antiproliferative assays (e.g., MTT on cancer cell lines), antimicrobial testing (Gram-positive/-negative bacteria), and antioxidant assays (DPPH, ABTS). Methyl substitution at position 2 increases lipophilicity (LogP 3.75), enhancing membrane permeability but requiring dose adjustments for cytotoxicity thresholds .

Advanced Research Questions

Q. How does the methyl group at position 2 influence structure-activity relationships (SAR) in imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : The methyl group alters lipophilicity and steric effects, impacting binding to targets like kinases or DNA. Comparative SAR studies show that methyl derivatives exhibit distinct interaction profiles compared to chloro or amino analogs. Computational docking and molecular dynamics simulations can validate these effects .

Q. How can researchers resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer : Perform systematic SAR analysis, accounting for substituent electronic effects (e.g., methyl vs. chloro). Validate using orthogonal assays (e.g., fluorescence-based binding assays vs. enzymatic activity tests). Control for variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity .

Q. What spectroscopic and computational methods are recommended for characterizing photophysical properties?

  • Methodological Answer :

  • NMR (1H/13C) : Confirm regiochemistry and purity.
  • UV-vis/Fluorescence Spectroscopy : Study solvent-dependent excited-state proton/charge transfer (e.g., ESIPT in related compounds ).
  • DFT Studies : Predict electronic transitions and tautomeric equilibria. For acrylonitrile derivatives, HOMO-LUMO gaps correlate with observed fluorescence quenching .

Q. What strategies optimize the design of this compound conjugates for targeted drug delivery?

  • Methodological Answer : Conjugation with benzazoles or Schiff bases enhances bioactivity and optical properties. Use PEGylated formulations to improve solubility and reduce off-target effects. In vitro pH-dependent fluorescence studies (e.g., iminocoumarin derivatives) can guide sensor applications .

Q. How should toxicity and metabolic stability be evaluated in preclinical studies?

  • Methodological Answer :

  • In vitro : Test on normal cell lines (e.g., HEK293) to assess selectivity indices.
  • In vivo : Monitor liver/kidney toxicity via histopathology and serum markers (ALT, creatinine).
  • Metabolic Profiling : Use LC-MS/MS to identify Phase I/II metabolites. Compare with structurally related carcinogens (e.g., PhIP) to predict bioactivation pathways .

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